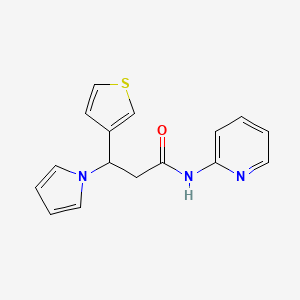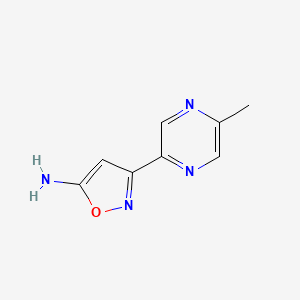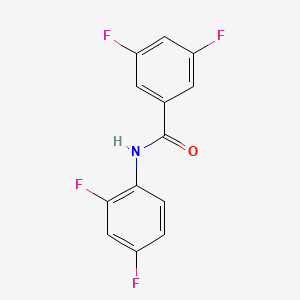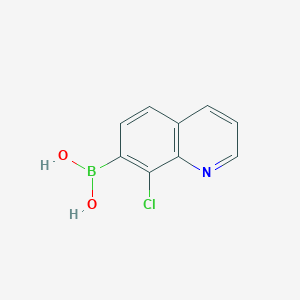
N-(pyridin-2-yl)-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-pyridinyl)-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide is a complex organic compound that features a pyridine ring, a pyrrole ring, and a thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-pyridinyl)-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the reaction of a ketone with elemental sulfur and a nitrile.
Coupling Reactions: The pyridine, pyrrole, and thiophene rings are then coupled using various coupling agents such as palladium catalysts in a Suzuki or Heck coupling reaction.
Amidation: The final step involves the formation of the amide bond, typically through the reaction of an amine with an acyl chloride or anhydride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and automation of reaction steps.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-pyridinyl)-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine, pyrrole, and thiophene rings.
Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines or alcohols.
Substitution: Substituted derivatives where nucleophiles replace hydrogen atoms on the aromatic rings.
Wissenschaftliche Forschungsanwendungen
N-(2-pyridinyl)-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient.
Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of N-(2-pyridinyl)-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the biological context and the specific target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-pyridinyl)-3-(1H-pyrrol-1-yl)-3-(2-thienyl)propanamide: Similar structure but with a different position of the thiophene ring.
N-(2-pyridinyl)-3-(1H-pyrrol-1-yl)-3-(4-thienyl)propanamide: Another positional isomer with the thiophene ring in the 4-position.
N-(2-pyridinyl)-3-(1H-pyrrol-1-yl)-3-(5-thienyl)propanamide: Thiophene ring in the 5-position.
Uniqueness
N-(2-pyridinyl)-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide is unique due to the specific arrangement of its aromatic rings, which can influence its chemical reactivity and biological activity. This unique structure may confer specific properties that are not observed in its positional isomers or other similar compounds.
Eigenschaften
Molekularformel |
C16H15N3OS |
|---|---|
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
N-pyridin-2-yl-3-pyrrol-1-yl-3-thiophen-3-ylpropanamide |
InChI |
InChI=1S/C16H15N3OS/c20-16(18-15-5-1-2-7-17-15)11-14(13-6-10-21-12-13)19-8-3-4-9-19/h1-10,12,14H,11H2,(H,17,18,20) |
InChI-Schlüssel |
YJCBAIKQYULPEB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)NC(=O)CC(C2=CSC=C2)N3C=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(aminosulfonyl)-2-methoxy-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B13364250.png)
![4-({[4-(Acetylamino)phenyl]sulfonyl}oxy)-3-chloro-5-ethoxybenzoic acid](/img/structure/B13364259.png)
![N-(4-benzoylphenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13364266.png)

![N-[2-(3-acetyl-1H-indol-1-yl)ethyl]-N'-[1-(4-methoxyphenyl)-2-methylpropyl]urea](/img/structure/B13364283.png)




![5-Acetyl-4-(4-chlorophenyl)-6-methyl-2-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]sulfanyl}nicotinonitrile](/img/structure/B13364331.png)
![3-[(Ethylsulfanyl)methyl]-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364336.png)
![3-[(Methylsulfanyl)methyl]-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364338.png)

